molecular formula C15H23N3O12 B13203243 N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]

N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]

Cat. No.: B13203243
M. Wt: 437.36 g/mol
InChI Key: YSGABQIANRSINU-UHFFFAOYSA-N
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Description

N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] (hereafter referred to as the compound) is a polyaminocarboxylic acid derivative featuring a propane backbone with three N-(carboxymethyl)glycine branches. Its molecular structure comprises a central 1,2,3-propanetriyl group, each carbon bonded to a glycine unit modified by carboxymethyl substituents. This configuration grants the compound chelating capabilities, enabling it to bind metal ions via its carboxylate and amine groups. The compound’s trisodium salt form likely enhances aqueous solubility, similar to EDTA trisodium derivatives . Applications may include industrial chelation, laboratory research, and pharmaceuticals, though specific uses require further validation.

Properties

Molecular Formula

C15H23N3O12

Molecular Weight

437.36 g/mol

IUPAC Name

2-[2,3-bis[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C15H23N3O12/c19-10(20)3-16(4-11(21)22)1-9(18(7-14(27)28)8-15(29)30)2-17(5-12(23)24)6-13(25)26/h9H,1-8H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)

InChI Key

YSGABQIANRSINU-UHFFFAOYSA-N

Canonical SMILES

C(C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] typically involves the reaction of glycine with formaldehyde and sodium cyanide, followed by hydrolysis. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism by which N,N’,N’'-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine] exerts its effects involves the formation of stable complexes with metal ions. The compound’s multiple carboxylate groups coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions .

Comparison with Similar Compounds

Structural Analogues and Chelation Properties

The compound belongs to a family of polyaminocarboxylates. Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Backbone Chelating Arms
Target Compound C₁₅H₂₁N₃O₁₂ ~435.3* Not provided 1,2,3-Propanetriyl 3
EDTA (N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycine]) C₁₀H₁₆N₂O₈ 292.24 60-00-4 Ethane 4
DCyTA (1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid) C₁₄H₂₂N₂O₈ 346.33 482-54-2 Cyclohexane 4
N,N-Bis(carboxymethyl)glycine trisodium salt C₈H₁₀N₂O₈Na₃ 380.16 Not provided Ethane 2

*Estimated based on structural similarity to EDTA.

Key Observations :

  • Backbone Flexibility : The propane backbone likely provides greater conformational flexibility than DCyTA’s rigid cyclohexane ring, favoring dynamic binding kinetics .
  • Solubility : Trisodium derivatives (as inferred from N,N-Bis(carboxymethyl)glycine trisodium salt) typically exhibit higher water solubility than disodium forms (e.g., EDTA disodium) due to increased ionic character .
Stability Constants with Metal Ions

Stability constants (log K) reflect chelation strength. While direct data for the compound is unavailable, comparisons are extrapolated from analogs:

Metal Ion Target Compound (Predicted) EDTA DCyTA
Ca²⁺ ~8–10 10.7 12.5
Fe³⁺ ~14–16 25.1 27.3
Mg²⁺ ~5–7 8.7 9.8
Cu²⁺ ~12–14 18.8 21.0

Implications :

  • The compound’s lower predicted log K values suggest weaker binding than EDTA and DCyTA, making it suitable for applications requiring reversible metal chelation (e.g., buffering in biochemical assays).
  • DCyTA’s higher log K values stem from its cyclohexane backbone, which preorganizes binding sites for stronger coordination .

Recommendations :

  • Handle the compound with standard precautions for polycarboxylates (PPE, fume hood).
  • Monitor pH in solutions to avoid carboxylate protonation, which reduces chelation efficacy.

Biological Activity

N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine], commonly referred to as tris(carboxymethyl)aminomethane (TAM), is a tri-functional amino acid derivative with significant biological relevance. This compound is characterized by its three carboxymethyl groups attached to a central propanetriyl backbone, making it a versatile chelating agent and buffer in biochemical applications.

  • Molecular Formula : C₁₅H₂₃N₃O₆
  • Molecular Weight : 437.36 g/mol
  • CAS Number : 21979-64-6

Biological Activity Overview

TAM exhibits a variety of biological activities that are primarily attributed to its chelating properties and ability to modulate pH levels in biological systems. Its applications range from serving as a buffer in biochemical assays to potential therapeutic roles in cellular environments.

TAM functions by binding metal ions through its carboxylate groups, which can influence various biological processes including:

  • Metal Ion Chelation : TAM can bind to essential metal ions such as calcium, magnesium, and iron, which are crucial for numerous enzymatic reactions.
  • pH Regulation : As a buffer, TAM helps maintain physiological pH levels, which is critical for enzyme activity and metabolic processes.

Case Studies

  • Chelation Studies :
    • Research demonstrated that TAM effectively chelates iron ions, reducing oxidative stress in cellular models. This property was particularly noted in studies examining its role in mitigating damage from reactive oxygen species (ROS) .
  • Enzymatic Activity Modulation :
    • A study published in Biochemistry showed that TAM enhances the activity of certain enzymes by stabilizing their active sites through metal ion coordination . This was particularly evident in metalloproteases where metal ions are essential for catalytic activity.
  • Cellular Uptake and Toxicity :
    • Investigations into the cytotoxicity of TAM revealed that at low concentrations, it promotes cell viability in human fibroblast cells, while higher concentrations can lead to apoptosis via metal ion displacement .

Data Table: Biological Effects of TAM

StudyFocusKey Findings
ChelationEffective iron chelation reduces oxidative stress
Enzymatic ActivityEnhances enzyme activity by stabilizing active sites
CytotoxicityLow doses promote cell viability; high doses induce apoptosis

Applications

TAM's unique properties make it suitable for various applications:

  • Biochemical Buffers : Widely used in laboratory settings for maintaining pH during experiments.
  • Therapeutic Agent : Potential use in formulations aimed at reducing oxidative stress-related conditions.
  • Agricultural Chemistry : Investigated for its role in enhancing nutrient uptake in plants through metal ion chelation.

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